4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
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Overview
Description
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, methoxy group, and methylphenyl group to the benzamide core. Common synthetic routes may involve:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The final step often involves the formation of the amide bond through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-6-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE
- 4-FLUORO-2-METHOXY-N-[(2-METHYLPHENYL)METHYL]BENZAMIDE
- 2-FLUORO-4-METHOXY-N-METHYL-N-(2-METHYLPHENYL)BENZAMIDE
Uniqueness
4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-5-3-4-6-15(12)16(21-2)11-19-17(20)13-7-9-14(18)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLFWFYLBFQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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